(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These substituents impart unique reactivity and properties to the molecule, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-3-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Aryl Compounds: Formed via nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for constructing biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. The trifluoromethyl group enhances the metabolic stability and lipophilicity of the resulting molecules, making them more effective as therapeutic agents .
Industry
Industrially, this compound is employed in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique reactivity allows for the creation of materials with desirable electronic and optical properties .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic Acid: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and properties.
4-(Trifluoromethyl)phenylboronic Acid: Similar to (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid but lacks the bromine and fluorine substituents.
4-Bromophenylboronic Acid: Lacks the fluorine and trifluoromethyl groups, leading to different chemical behavior.
Uniqueness
The presence of bromine, fluorine, and trifluoromethyl groups in this compound imparts unique reactivity and properties, making it a versatile and valuable compound in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance .
Properties
IUPAC Name |
[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(8(14)15)6(10)5(4)7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAEJKWOGNCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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